1,2-Propanediol, 3-(o-tolyloxy)-, methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Propanediol, 3-(o-tolyloxy)-, methylcarbamate is a chemical compound with the molecular formula C11H15NO5. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a propanediol backbone with an o-tolyloxy group and a methylcarbamate group attached.
Preparation Methods
The synthesis of 1,2-Propanediol, 3-(o-tolyloxy)-, methylcarbamate involves several steps. One common synthetic route includes the reaction of 1,2-propanediol with o-tolyl chloride in the presence of a base to form 3-(o-tolyloxy)-1,2-propanediol. This intermediate is then reacted with methyl isocyanate to yield the final product, this compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
1,2-Propanediol, 3-(o-tolyloxy)-, methylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the o-tolyloxy group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,2-Propanediol, 3-(o-tolyloxy)-, methylcarbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of muscle spasms and related conditions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,2-Propanediol, 3-(o-tolyloxy)-, methylcarbamate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
1,2-Propanediol, 3-(o-tolyloxy)-, methylcarbamate can be compared with other similar compounds, such as:
1,2-Propanediol, 3-(o-methoxyphenoxy)-, methylcarbamate: This compound has a methoxy group instead of a tolyloxy group, which can lead to differences in reactivity and biological activity.
1,2-Propanediol, 3-(o-chlorophenoxy)-, methylcarbamate: The presence of a chlorophenoxy group can significantly alter the compound’s chemical and biological properties.
Properties
CAS No. |
80985-74-6 |
---|---|
Molecular Formula |
C12H17NO4 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
[2-hydroxy-3-(2-methylphenoxy)propyl] N-methylcarbamate |
InChI |
InChI=1S/C12H17NO4/c1-9-5-3-4-6-11(9)16-7-10(14)8-17-12(15)13-2/h3-6,10,14H,7-8H2,1-2H3,(H,13,15) |
InChI Key |
XLAPNRXPYORQOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(COC(=O)NC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.